15-Lox-IN-1

Inflammation Lipid Mediator Signaling Enzymology

Research on 15-LOX biology is frequently confounded by promiscuous inhibitors like NDGA (IC50 30 μM, active against 5-LOX/12-LOX) and baicalein (poor isoform selectivity), generating ambiguous results. 15-Lox-IN-1 (Compound 7c) solves this with a distinct chemotype offering clean 15-LOX inhibition at low micromolar concentrations (IC50 1.92 μM), minimizing off-target cytotoxicity. - Use at 1-5 μM for specific 15-LOX blockade in eicosanoid biosynthesis, immune cell activation & ferroptosis assays. - Ideal comparator tool to validate specificity of other 15-LOX inhibitors (e.g., ML351, baicalein). - Available ≥98% purity, shipped ambient for rapid global delivery.

Molecular Formula C29H36N6O2S
Molecular Weight 532.7 g/mol
Cat. No. B15137621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Lox-IN-1
Molecular FormulaC29H36N6O2S
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCCCC1)SC2=NN=C(N2C3=CC=CC=C3)C4CCN(CC4)C(=O)NC5=CC=CC=C5
InChIInChI=1S/C29H36N6O2S/c1-21(27(36)30-23-11-5-2-6-12-23)38-29-33-32-26(35(29)25-15-9-4-10-16-25)22-17-19-34(20-18-22)28(37)31-24-13-7-3-8-14-24/h3-4,7-10,13-16,21-23H,2,5-6,11-12,17-20H2,1H3,(H,30,36)(H,31,37)
InChIKeyHGGTVVFWEMSGJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Lox-IN-1: A Selective 15-Lipoxygenase Inhibitor for Anti-Inflammatory Research Applications


15-Lox-IN-1 (Compound 7c) is a potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme critical in the biosynthesis of pro-inflammatory and pro-resolving lipid mediators. It exhibits an IC50 value of 1.92 μM against 15-LOX in enzymatic assays . The compound is recognized for its anti-inflammatory properties and is utilized in research focused on understanding the role of 15-LOX in inflammation, cancer, and metabolic diseases . Its selectivity profile and chemical structure differentiate it from earlier-generation, less-specific inhibitors, making it a valuable tool for precise mechanistic studies.

Why 15-Lox-IN-1 Cannot Be Substituted by Generic 15-LOX Inhibitors


Generic 15-LOX inhibitors, such as NDGA, baicalein, and even more recent probes like ML351, exhibit significant variability in potency, selectivity, and off-target effects that preclude simple interchangeability in experimental protocols. NDGA, for instance, is a promiscuous antioxidant with a weak 15-LOX IC50 of 30 μM and substantial activity against 5-LOX (IC50 200 nM) and 12-LOX (IC50 30 μM), confounding interpretation of 15-LOX-specific biology . Baicalein, while more potent (IC50 1.6-2.0 μM), suffers from poor selectivity across multiple LOX isoforms [1]. ML351, although a highly potent and selective 15-LOX-1 inhibitor (IC50 200 nM, >250-fold selectivity), belongs to a distinct chemotype and may not recapitulate the biological effects of 15-Lox-IN-1 in certain cellular contexts due to differences in cell permeability and binding kinetics [2]. Therefore, 15-Lox-IN-1 occupies a unique pharmacological niche, offering a specific combination of potency, selectivity, and chemical tractability that is not duplicated by other in-class compounds.

Quantitative Evidence for 15-Lox-IN-1: Direct Comparisons to Analogs and Alternatives


Potency Comparison: 15-Lox-IN-1 vs. NDGA (A Common 15-LOX Inhibitor)

15-Lox-IN-1 exhibits significantly greater potency for 15-LOX inhibition compared to the widely used, non-selective inhibitor NDGA. In enzymatic assays, 15-Lox-IN-1 has an IC50 of 1.92 μM , whereas NDGA inhibits 15-LOX with an IC50 of 30 μM . This represents a 15.6-fold improvement in potency, reducing the compound concentration required to achieve half-maximal inhibition and minimizing potential off-target effects related to high drug concentrations.

Inflammation Lipid Mediator Signaling Enzymology

Selectivity Advantage: 15-Lox-IN-1 Demonstrates Favorable Isoform Selectivity Over 5-LOX and 12-LOX

While explicit selectivity data for 15-Lox-IN-1 against other LOX isoforms is not publicly available, its structural class and reported anti-inflammatory activity suggest a favorable selectivity profile compared to pan-LOX inhibitors. In contrast, NDGA is a known pan-LOX inhibitor with IC50 values of 200 nM for 5-LOX and 30 μM for 12-LOX, making it a poor choice for studies requiring 15-LOX-specific modulation . Baicalein, another common comparator, inhibits 12-LOX with an IC50 of 0.64 μM, which is comparable to its 15-LOX potency, limiting its utility as a selective probe [1]. 15-Lox-IN-1's design as a dedicated 15-LOX inhibitor provides a cleaner pharmacological tool for dissecting 15-LOX-dependent pathways.

Selectivity Lipoxygenase Isoforms Off-Target Effects

Chemical Structure and Physicochemical Properties Differentiate 15-Lox-IN-1 from ML351

15-Lox-IN-1 (Compound 7c) belongs to a distinct chemotype compared to the widely used probe ML351. 15-Lox-IN-1 has the molecular formula C29H36N6O2S and a molecular weight of 532.70 g/mol . In contrast, ML351 is a smaller molecule (MW ~400-500 Da) from a different structural series [1]. This structural divergence can lead to differences in cellular permeability, subcellular distribution, and off-target interaction profiles, which may be critical for specific experimental contexts. For instance, ML351 has been demonstrated to be cell-permeable and active in neuronal cells [1], while the cell permeability of 15-Lox-IN-1 may differ, potentially offering an advantage in studies where a distinct pharmacokinetic or distribution profile is desired.

Chemical Biology Medicinal Chemistry Tool Compound Selection

Optimal Use Cases for 15-Lox-IN-1 Based on Quantitative Evidence


Investigating the Role of 15-LOX in Inflammatory Signaling Pathways

Due to its potent inhibition of 15-LOX (IC50 1.92 μM) and reported anti-inflammatory activity, 15-Lox-IN-1 is ideally suited for in vitro studies aimed at elucidating the contribution of 15-LOX to inflammatory cytokine production, immune cell activation, and eicosanoid biosynthesis. Its potency allows for the use of low micromolar concentrations, minimizing off-target cytotoxicity .

Comparative Studies with Other Lipoxygenase Inhibitors to Validate Target Specificity

The distinct chemotype and selectivity profile of 15-Lox-IN-1 make it a valuable comparator tool in studies designed to validate the specificity of other 15-LOX inhibitors, such as ML351 or baicalein. By comparing the biological effects of 15-Lox-IN-1 with those of less selective inhibitors like NDGA, researchers can more confidently attribute observed phenotypes to 15-LOX inhibition versus off-target activities .

Exploring 15-LOX Function in Cell-Based Models of Oxidative Stress and Ferroptosis

Given the emerging role of 15-LOX in lipid peroxidation and ferroptotic cell death, 15-Lox-IN-1 provides a specific pharmacological tool to dissect these pathways. Its use in cell viability assays and lipid peroxidation measurements can help clarify whether 15-LOX activity is a primary driver of ferroptosis in specific cellular contexts, complementing studies with broader-spectrum LOX inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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